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Compound of Interest

Compound Name: Boceprevir Metabolite M15

CAS No.: 1351791-45-1

Cat. No.: B586244

Get Quote

Executive Summary
Boceprevir (SCH 503034) is a first-in-class HCV NS3/4A protease inhibitor. Its metabolic

clearance is dual-pathway dependent: primarily via aldo-keto reductase (AKR) mediated

reduction to inactive metabolites (M28, M31), and secondarily via CYP3A4/5 mediated

oxidation.[1]

Metabolite M15 represents a major oxidative metabolite formed via the CYP3A4 pathway.

Unlike the reductive metabolites which retain the parent scaffold, M15 is a cleavage product

resulting from the oxidative dealkylation of the P1 warhead. Accurate elucidation of M15 is

pivotal for understanding the drug's termination of activity and potential drug-drug interaction

(DDI) liabilities.

Target Audience: DMPK Scientists, Structural Chemists, and Regulatory Affairs Professionals.

Metabolic Context & Chemical Identity
M15 is formed through the oxidative cleavage of the peptide bond between the P2

(dimethylcyclopropylproline) and P1 (cyclobutyl ketoamide) moieties.
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Chemical Comparison

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Analytical Strategy: The Elucidation Workflow
The identification of M15 follows a "Mass-First, NMR-Confirmation" workflow. The significant

mass loss (-153 Da) serves as the primary diagnostic flag.

Phase 1: LC-MS/MS Screening
Objective: Detect drug-related components in human plasma/urine.

Methodology: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., Q-

Exactive Orbitrap).

Diagnostic Signal:

Parent Ion:

520.35

M15 Ion:

367.27

Mass Shift:
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-153.08 Da. This specific loss corresponds to the 3-amino-4-cyclobutyl-2-oxobutanamide
(P1) residue.

Fragmentation Logic (MS/MS)
In the parent Boceprevir MS/MS spectrum, the P1 moiety is a labile fragment. In M15, the P1

signals are absent.

Parent MS/MS: Shows fragments at

~367 (P4-P3-P2 core) and

~154 (P1 fragment).

M15 MS/MS: The parent ion is the 367 core. Further fragmentation yields ions characteristic

of the tert-butyl urea (P4) and dimethylcyclopropylproline (P2).

Phase 2: Isolation & Enrichment
Since M15 is a downstream metabolite, isolation from biological matrices (urine/feces) or

incubation supernatants (liver microsomes) is required.

Protocol: Solid Phase Extraction (SPE) followed by semi-preparative HPLC.

Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Acetonitrile gradient.

Why pH 5.0? Acidic pH suppresses ionization of the amide/urea nitrogens, improving

retention on C18 columns for better separation from the polar parent drug.

Phase 3: NMR Spectroscopy (Definitive Proof)
NMR provides the stereochemical confirmation that the P4-P3-P2 core remains intact and that

the P1 group is replaced by a primary amide.

Solvent: DMSO-

or Methanol-

.
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Key Signals:

Absence of P1 Signals: Disappearance of the cyclobutyl methine and methylene protons (

1.5 - 2.5 ppm range specific to the cyclobutane ring).

Primary Amide Protons: Appearance of broad singlet(s) for

(typically

6.8 - 7.5 ppm in DMSO), replacing the amide doublet of the P2-P1 linkage.

Retention of Core: The characteristic gem-dimethyl signals of the cyclopropylproline (P2)

and the tert-butyl singlet (P4) remain unchanged.

Mechanism of Formation
The formation of M15 is a classic oxidative dealkylation catalyzed by CYP3A4.

Hydroxylation: CYP3A4 hydroxylates the

-carbon of the P1 amide (the carbon connecting the P1 nitrogen to the rest of the P1 chain).

Hemiaminal Collapse: The resulting hemiaminal is unstable and spontaneously collapses.

Cleavage: The C-N bond breaks, releasing the P1 aldehyde/ketone fragment (which is

further metabolized) and leaving the primary amide (M15) on the P2 proline.

Visualization: Metabolic Pathway
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Figure 1: Metabolic pathway of Boceprevir showing the divergence between AKR-mediated

reduction and CYP-mediated oxidative cleavage to M15.

Detailed Experimental Protocols
Protocol A: LC-MS/MS Screening Conditions
This protocol validates the presence of M15 in a sample.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol B: Structural Decision Tree
Use this logic flow to confirm M15 identity against other potential metabolites (e.g., N-oxides).
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Figure 2: Decision tree for the structural confirmation of M15, distinguishing it from simple

oxidative metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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